4-(Thiophen-2-ylmethyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several of the provided papers. For instance, derivatives of morpholine with a 1,3-thiazol-2-yl group have been synthesized and identified as potent inhibitors of phosphoinositide 3-kinase, with in vivo profiling demonstrating their utility in xenograft models of tumor growth . Another study synthesized 4-substituted derivatives of morpholine using the Mannich reaction, confirming their structures with IR and 1H-NMR spectra . Similarly, a compound with a 4-fluorophenyl oxadiazole moiety linked to a morpholine ring was synthesized and characterized by NMR, IR, Mass spectral studies, and single crystal X-ray diffraction . These studies indicate that the synthesis of morpholine derivatives often involves multi-step reactions including condensation, chlorination, and nucleophilic substitution, with the final products being characterized by a variety of spectroscopic techniques.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using X-ray crystallography, as seen in the synthesis of a 4-fluorophenyl oxadiazole morpholine derivative . The crystal structure analysis provides detailed information about the lattice parameters and the molecular conformation within the crystal. In another study, the crystal structure of a morpholine derivative was analyzed, revealing the dihedral angles between different moieties and confirming the compound's conformation . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its biological activity.
Chemical Reactions Analysis
Morpholine derivatives participate in various chemical reactions, as evidenced by the synthesis of different compounds. For example, the cross-recyclization of thiopyran derivatives with morpholine leads to the formation of various substituted quinoline carbonitriles . The reactivity of the morpholine ring allows it to be functionalized with different substituents, enabling the creation of a diverse array of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are closely related to their molecular structure. For instance, the vibrational frequencies and chemical shift values of a morpholine derivative were calculated using density functional methods, providing insights into the types of molecular motions and the electronic environment of the molecule . The crystal structure analysis also contributes to understanding the physical properties, such as the compound's density and melting point . The biological evaluation of these compounds, such as their molluscicidal activity, is also a reflection of their chemical properties .
Scientific Research Applications
Thiophene Derivatives
- Scientific Field: Industrial Chemistry and Material Science .
- Application Summary: Thiophene derivatives are utilized as corrosion inhibitors .
- Results or Outcomes: The use of thiophene derivatives as corrosion inhibitors can significantly increase the lifespan of materials, although specific results would depend on the conditions and the specific derivative used .
Morpholine Derivatives
- Scientific Field: Biologically Relevant Compounds .
- Application Summary: The morpholine motif is widespread in natural products and biologically relevant compounds .
- Methods of Application: Morpholine derivatives are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- Results or Outcomes: Morpholine derivatives have been found in a variety of biologically active molecules and pharmaceuticals .
Thiophene Derivatives
- Scientific Field: Organic Semiconductors .
- Application Summary: Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
- Results or Outcomes: The use of thiophene derivatives in organic semiconductors can significantly improve the performance of these materials, although specific results would depend on the conditions and the specific derivative used .
Morpholine Derivatives
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: Morpholines are frequently found in biologically active molecules and pharmaceuticals .
- Methods of Application: Morpholine derivatives are synthesized from 1,2-amino alcohols and related compounds .
- Results or Outcomes: Morpholine derivatives have been found in a variety of pharmaceuticals, indicating their potential for therapeutic applications .
Thiophene Derivatives
- Scientific Field: Organic Light-Emitting Diodes (OLEDs) .
- Application Summary: Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .
- Results or Outcomes: The use of thiophene derivatives in OLEDs can significantly improve the performance of these materials, although specific results would depend on the conditions and the specific derivative used .
Morpholine Derivatives
- Scientific Field: Electrochemical Reactions .
- Application Summary: Morpholine is used in electrochemical reactions with quinoline N-oxides .
- Methods of Application: The reaction is developed using Cu(OAc)2 as a catalyst, generating products of 4-aminoquinoline N-oxides in CH2Cl2 or 2-aminoquinoline N-oxides in CH3CN in good yields .
- Results or Outcomes: With an increase in the amount of electricity passed, the product deoxygenates with the formation of aminoquinolines .
Safety And Hazards
Future Directions
Thiophene-based compounds, including “4-(Thiophen-2-ylmethyl)morpholine”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis, properties, and applications of these compounds.
properties
IUPAC Name |
4-(thiophen-2-ylmethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-2-9(12-7-1)8-10-3-5-11-6-4-10/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUURQTRNCPVWAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286794 | |
Record name | 4-(thiophen-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-ylmethyl)morpholine | |
CAS RN |
338454-48-1 | |
Record name | 4-(thiophen-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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